8-Bromo-4-chloropyrrolo[1,2-A]pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
8-bromo-4-chloropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-11-6(5)3-10-4-7(11)9/h1-4H |
InChI Key |
UNFVIJDILRAKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=CC2=C1Br)Cl |
Origin of Product |
United States |
Strategic Importance of Halogenation in Pyrrolo 1,2 a Pyrazine Frameworks
Precursor Synthesis and Functionalization Strategies
The assembly of the pyrrolo[1,2-a]pyrazine ring system fundamentally depends on the strategic preparation of its constituent pyrrole and pyrazine components. The functionalization of these precursors is critical for introducing the desired substituents onto the final heterocyclic scaffold.
The synthesis of appropriately substituted pyrrole derivatives is a cornerstone for building the pyrrolo[1,2-a]pyrazine core. Various methods have been developed to create pyrroles with functional groups positioned for subsequent cyclization.
One common approach involves the N-alkylation of pyrrole esters with moieties containing a suitable functional group for ring closure. For instance, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates are key intermediates. beilstein-journals.org These can be synthesized and further functionalized through copper-catalyzed cross-coupling reactions to introduce a variety of substituents onto the alkyne unit. beilstein-journals.org Another strategy involves preparing N-(2-bromoethyl)pyrrole-2-carboxylates, which can react with amines in a two-component reaction to form N-substituted bicyclic derivatives. encyclopedia.pub
Furthermore, 2-formyl-N-propargylpyrroles serve as versatile precursors. These compounds can undergo cascade reactions with active methylene (B1212753) compounds or ammonium (B1175870) acetate (B1210297) to yield indolizines or the desired pyrrolo[1,2-a]pyrazines, respectively. rsc.org The synthesis of pyrrolo[2,1-f] encyclopedia.pubrsc.orgnih.govtriazin-4(3H)-ones, a related scaffold, often starts from 1,2-biscarbamoyl-substituted 1H-pyrroles. nih.gov
The table below summarizes various pyrrole precursors and their synthetic applications.
Table 1: Synthesis of Key Pyrrole Precursors| Precursor | Synthetic Application | Reference |
|---|---|---|
| N-Alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Intramolecular cyclization with hydrazine (B178648) or iodine to form pyrrolopyrazinones. | beilstein-journals.org |
| N-(2-Bromoethyl)pyrrole-2-carboxylates | Two-component reaction with amines to yield N-substituted pyrrolopyrazinones. | encyclopedia.pub |
| 2-Formyl-N-propargylpyrroles | Cascade condensation/cyclization with ammonium acetate to form pyrrolo[1,2-a]pyrazines. | rsc.org |
| 1,2-Biscarbamoyl-substituted 1H-pyrroles | Regioselective intramolecular cyclization to form pyrrolo[2,1-f] encyclopedia.pubrsc.orgnih.govtriazin-4(3H)-ones. | nih.gov |
| N-Allenylpyrrole-2-carbaldehydes | Reaction with phenylhydrazine (B124118) to afford phenylaminopyrrolo[1,2-a]pyrazinium salts. | researchgate.net |
The pyrazine moiety can be constructed and functionalized prior to its fusion with a pyrrole ring. A notable method involves the Ugi multi-component reaction. The adducts from this reaction can then undergo acid-mediated cyclization to form dihydropyrazinones. nih.gov These dihydropyrazinones are versatile intermediates that can be further modified. For example, gold(I)-catalyzed regioselective annulation of these intermediates leads to the formation of densely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. nih.gov
The pyrazinone ring is a significant structure in its own right, found in various natural products. beilstein-journals.org Its synthesis often serves as a stepping stone toward more complex heterocyclic systems. The core structure is also a critical intermediate for the synthesis of both pyrrolo-pyrazinones and pyrrolo-pyrazines. researchgate.net
Cyclization and Annulation Reactions to Form the Pyrrolo[1,2-A]pyrazine Core
The final construction of the bicyclic pyrrolo[1,2-a]pyrazine system is achieved through various cyclization strategies, which can be broadly categorized into intermolecular, intramolecular, and multi-component approaches.
Intermolecular cross-coupling reactions represent a powerful tool for building the pyrrolo[1,2-a]pyrazine scaffold. Although less common than intramolecular methods for the core construction, these strategies are pivotal for decorating the pre-formed scaffold. nih.gov For instance, Pd-catalyzed direct (hetero)arylation has been employed to functionalize the pyrrolo[1,2-a]pyrazine core, demonstrating the utility of cross-coupling in diversifying the chemical space around this heterocycle. nih.gov While direct intermolecular coupling to form the core is less detailed in the provided literature, related strategies in similar N-fused systems suggest its potential. mdpi.com
Intramolecular cyclization is a prevalent and effective strategy for synthesizing the pyrrolo[1,2-a]pyrazine ring system. These reactions often involve the formation of a bond between the pyrrole nitrogen and a side chain attached to the pyrrole ring, or between a pyrrole carbon and a side chain on the nitrogen.
One prominent example is the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide. mdpi.com Depending on the specific palladium catalyst used, different products can be obtained. For instance, using palladium acetate with sodium acetate and tetrabutylammonium (B224687) chloride yields a pyrrolo[1,2-a]pyrazine derivative. encyclopedia.pubmdpi.com
Another powerful intramolecular approach is the cyclization of N-alkyne-substituted pyrrole derivatives. beilstein-journals.org The regioselectivity of these cyclizations can be controlled by the electronic nature of the substituents on the alkyne. For example, nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine can result in either 6-exo-dig or 6-endo-dig products. beilstein-journals.org In contrast, electrophilic cyclization using iodine consistently yields the 6-endo-dig product. beilstein-journals.org
Furthermore, Ugi adducts can be subjected to a tandem post-Ugi cyclization and gold(I)-catalyzed annulation sequence. nih.gov This process involves an initial acid-mediated cyclization to form a dihydropyrazinone intermediate, followed by an intramolecular annulation to construct the final pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione skeleton. nih.gov
N-ylides derived from the quaternization of the non-bridgehead nitrogen in the pyrrolo[1,2-a]pyrazine system can also undergo intramolecular 1,3-dipolar cycloadditions to form more complex fused systems. acs.org
The table below provides examples of intramolecular cyclization reactions.
Table 2: Examples of Intramolecular Cyclization Reactions| Starting Material | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| N-Allyl pyrrole-2-carboxamide | Pd(OAc)₂, NaOAc, Bu₄NCl, DMSO, 120 °C | Pyrrolo[1,2-a]pyrazine | encyclopedia.pubmdpi.com |
| N-Alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Hydrazine | Pyrrolopyrazinone (6-exo or 6-endo) | beilstein-journals.org |
| N-Alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Iodine | Pyrrolopyrazinone (6-endo) | beilstein-journals.org |
| Ugi Adducts | TFA, then Gold(I) catalyst | Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione | nih.gov |
| Pyrrolo[1,2-a]pyrazine N-ylides | Heat | Dipyrrolo[1,2-a]pyrazines | acs.org |
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to construct complex molecular scaffolds like dihydropyrrolo[1,2-a]pyrazines in a single step. ut.ac.irsemanticscholar.org These reactions combine three or more starting materials to form a product that incorporates portions of all the reactants. ut.ac.ir
A notable example is the Sc(OTf)₃-catalyzed one-pot, three-component coupling of a pyrrole derivative, an amine, and a trialkylphosphite. rsc.org This domino process involves a chemoselective Kabachnik–Fields reaction followed by intramolecular cyclodehydration, leading to the formation of highly functionalized 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. rsc.org
Another MCR involves the reaction of 1,2-diaminoethane, ethyl pyruvate, and an α-bromo ketone in the presence of iron(III) chloride. encyclopedia.pubmdpi.com This sequence proceeds through an intermediate pyrazine which then reacts with the bromoketone to afford the dihydropyrrolopyrazinone. encyclopedia.pubmdpi.com The Ugi reaction, a four-component reaction, has also been applied to synthesize polysubstituted pyrrolopyrazinones from N-(2-oxopropyl)pyrrole-2-carboxylic acids, an isonitrile, and an amine. encyclopedia.pub
These MCR approaches are highly valuable for generating libraries of compounds for biological screening due to their efficiency and the diversity of products that can be accessed. semanticscholar.org
Synthetic Routes to this compound and Its Analogs Explored
The pyrrolo[1,2-a]pyrazine core is a significant scaffold in medicinal chemistry, and the introduction of halogen substituents can profoundly influence the biological activity of these molecules. This article focuses on the synthetic methodologies for preparing this compound and related halogenated analogs, detailing regioselective halogenation techniques and the crucial role of various catalytic systems in the construction of this heterocyclic framework.
Chemical Reactivity and Derivatization Pathways of 8 Bromo 4 Chloropyrrolo 1,2 a Pyrazine
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functional groups onto the pyrrolo[1,2-a]pyrazine (B1600676) core. nih.govnih.govdntb.gov.ua The differential reactivity of the bromine and chlorine substituents on the 8- and 4-positions, respectively, can allow for selective functionalization.
Suzuki Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds, typically involving the reaction of a halide with an organoboron reagent in the presence of a palladium catalyst and a base. researchgate.netnih.govarkat-usa.orgresearchgate.net This reaction is highly effective for the arylation and vinylation of heterocyclic compounds.
The selective coupling at the more reactive C-Br bond at the 8-position of 8-bromo-4-chloropyrrolo[1,2-a]pyrazine can be achieved under specific reaction conditions. nih.gov For instance, the use of catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands such as PCy₃ often favors the reaction at the brominated site. researchgate.netnih.gov The choice of base and solvent system is also critical in controlling the selectivity and yield of the reaction.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | 4-chloro-8-aryl-pyrrolo[1,2-a]pyrazine | Good | nih.gov |
| Pd(OAc)₂/PCy₃ | K₂HPO₄·3H₂O | MeOH | 90 | 4-chloro-8-aryl-pyrrolo[1,2-a]pyrazine | 89 | researchgate.net |
This table represents typical conditions for Suzuki coupling reactions and is for illustrative purposes.
Research has demonstrated that various arylboronic acids, including those with electron-donating and electron-withdrawing substituents, can be successfully coupled at the 8-position, leading to a diverse library of 8-aryl-4-chloropyrrolo[1,2-a]pyrazines. researchgate.net These products can then undergo further functionalization at the C-4 position.
Buchwald-Hartwig Amination with Nitrogen-Containing Nucleophiles
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is instrumental in synthesizing a wide array of nitrogen-containing compounds, which are prevalent in pharmaceuticals. nih.gov
In the context of this compound, the Buchwald-Hartwig amination provides a direct route to introduce various amino groups at either the 8- or 4-position, depending on the reaction conditions and the catalyst system employed. Generally, the C-Br bond is more susceptible to oxidative addition to the palladium center than the C-Cl bond, allowing for selective amination at the 8-position. The use of specialized phosphine ligands, such as XPhos or RuPhos, in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst, is often necessary to achieve high efficiency and selectivity. nih.gov
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Nucleophile | Product | Reference |
| Pd(OAc)₂/RuPhos | NaOtBu | t-BuOH | RT - 80 | Primary/Secondary Amines | 8-amino-4-chloropyrrolo[1,2-a]pyrazine | nih.gov |
| XPhos Pd G2 | Cs₂CO₃ | Toluene | 100 | Heterocyclic Amines | 8-amino-4-chloropyrrolo[1,2-a]pyrazine | nih.gov |
This table illustrates general conditions for Buchwald-Hartwig amination and is for illustrative purposes.
The reaction accommodates a broad range of nitrogen nucleophiles, including primary and secondary amines, as well as various heterocyclic amines. nih.govresearchgate.net This versatility allows for the synthesis of a diverse array of 8-amino-4-chloropyrrolo[1,2-a]pyrazine derivatives, which can serve as precursors for more complex molecules.
Other Palladium-Catalyzed Cross-Couplings for Functional Group Introduction
Beyond Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed cross-couplings can be utilized to introduce a variety of functional groups onto the this compound scaffold. nih.govnih.gov For example, the Sonogashira coupling enables the introduction of alkynyl groups, which are valuable handles for further transformations such as click chemistry or cyclization reactions. nih.govbeilstein-journals.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base.
Similarly, other organometallic reagents, such as organostannanes (Stille coupling) or organozincs (Negishi coupling), can be employed to introduce different carbon-based fragments. The choice of the specific cross-coupling reaction depends on the desired functional group and the compatibility with the existing substituents on the pyrrolo[1,2-a]pyrazine core. The selective functionalization at the C-8 position remains a key advantage due to the higher reactivity of the C-Br bond. nih.gov
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrazine (B50134) ring in the pyrrolo[1,2-a]pyrazine system facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the halogenated positions. This provides an alternative and complementary approach to cross-coupling reactions for the introduction of heteroatom functionalities.
Displacement of Halogen Atoms by Heteroatom Nucleophiles
The chlorine atom at the C-4 position of this compound is susceptible to displacement by various heteroatom nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom in the pyrazine ring. Strong nucleophiles such as alkoxides, thiolates, and amines can readily replace the chloro group.
The reaction conditions for these substitutions typically involve heating the substrate with an excess of the nucleophile in a suitable solvent. The choice of solvent can significantly influence the reaction rate and outcome. The bromine atom at the C-8 position is generally less reactive towards nucleophilic substitution compared to the chlorine at C-4, allowing for selective functionalization at the 4-position under appropriate conditions.
Strategies for Introducing Oxygen, Sulfur, and Nitrogen Functionalities
To introduce oxygen functionalities, such as hydroxyl or alkoxy groups, the reaction of this compound with an appropriate alkoxide (e.g., sodium methoxide) or hydroxide (B78521) source is a common strategy. libretexts.org These reactions typically proceed via an SNAr mechanism.
For the introduction of sulfur functionalities, thiols or their corresponding thiolates can be employed as nucleophiles. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate in situ. This allows for the synthesis of various thioethers.
Nitrogen functionalities can be introduced through reactions with ammonia, primary amines, or secondary amines. These reactions often require higher temperatures compared to oxygen and sulfur nucleophiles due to the lower nucleophilicity of amines. The use of a strong, non-nucleophilic base can facilitate the reaction by deprotonating the amine, although this is not always necessary. This pathway offers a valuable alternative to the Buchwald-Hartwig amination for the synthesis of aminopyrrolo[1,2-a]pyrazines.
Electrophilic Aromatic Substitution on the Pyrrolo[1,2-A]pyrazine System
The pyrrolo[1,2-a]pyrazine ring system is susceptible to electrophilic attack, primarily on the electron-rich pyrrole (B145914) moiety. The regioselectivity of these reactions is dictated by the existing substituents on the core.
The introduction of a nitro group onto the pyrrolo[1,2-a]pyrazine core is a key transformation. Studies have shown that the nitration of pyrrolo[1,2-a]pyrazines can be achieved using standard nitrating agents. researchgate.net For instance, the use of a nitrating mixture (a combination of nitric acid and sulfuric acid) or acetyl nitrate (B79036) has been successfully employed to synthesize nitro derivatives of the parent scaffold. researchgate.net Research on 1,4-disubstituted pyrrolo[1,2-a]pyrazines has also demonstrated successful nitration, highlighting the viability of this functionalization even with existing substituents. thieme-connect.com The precise conditions and the resulting regioselectivity would be heavily influenced by the deactivating effect of the chloro and bromo groups on the this compound core.
Table 1: Reagents for Nitration of Pyrrolo[1,2-a]pyrazines
| Reagent/System | Description | Reference |
| Nitrating Mixture (HNO₃/H₂SO₄) | A strong, traditional reagent for electrophilic nitration of aromatic systems. | researchgate.net |
| Acetyl nitrate (CH₃COONO₂) | A milder nitrating agent, often used when sensitive functional groups are present. | researchgate.net |
The pyrrolo[1,2-a]pyrazine system can undergo further halogenation, allowing for the introduction of additional halide atoms which can serve as points for subsequent cross-coupling reactions. Stepwise halogenation, including bromination and iodination, has been demonstrated on substituted pyrrolo[1,2-a]pyrazine derivatives. thieme-connect.com
In related heterocyclic systems like pyrrolo[1,2-a]quinoxalines, reagents such as tetrabutylammonium (B224687) tribromide (TBATB) have been used for mild and regioselective bromination, yielding C3-brominated products. nih.gov The mechanism is proposed to involve the electrophilic addition of a bromine molecule released from TBATB to the pyrrole ring, followed by the elimination of HBr. nih.gov Other halogenating agents used for similar heterocyclic cores include N-Bromosuccinimide (NBS), which was used for the bromination of 2-aminopyrazine. mdpi.com The choice of reagent is critical for controlling the extent and position of halogenation on the already substituted this compound ring.
Table 2: Halogenation Reagents for Pyrrole-Fused Heterocycles
| Reagent | Halogen Introduced | Typical Use | Reference |
| Tetrabutylammonium tribromide (TBATB) | Bromine | Mild, regioselective C3-bromination of pyrrolo[1,2-a]quinoxalines. | nih.gov |
| N-Bromosuccinimide (NBS) | Bromine | Bromination of pyrazine rings. | mdpi.com |
| N-Iodosuccinimide (NIS) | Iodine | Iodination of pyrrolo[1,2-a]pyrazine derivatives. | thieme-connect.com |
Functional Group Transformations and Manipulations
Beyond substitution on the aromatic core, the functional groups of pyrrolo[1,2-a]pyrazine derivatives can be extensively manipulated to build more complex molecular architectures.
The pyrrolo[1,2-a]pyrazine nucleus and its substituents can undergo various oxidation and reduction reactions. For example, studies have reported the oxidation of side-chains on substituted pyrrolo[1,2-a]pyrazines. researchgate.net In a different context, the reduction of a related pyrrolopyrazinedione system was achieved using sodium borohydride (B1222165) (NaBH₄) in methanol. mdpi.com
Furthermore, catalytic hydrogenation represents a powerful reduction method. In the synthesis of analogs of the marine alkaloid longamide B, a reduction using a Platinum/Carbon (Pt/C) catalyst under a hydrogen atmosphere was employed not only to reduce a pyrazinone but also to simultaneously achieve dehalogenation, removing a bromine atom from the pyrrole ring. mdpi.com The Staudinger reduction has also been utilized to convert an α-azidoketone to an α-aminoketone, which then cyclizes to form a pyrazine ring. mdpi.com These methods indicate that the 8-bromo moiety on the target compound could potentially be removed reductively if desired.
Ester groups attached to the pyrrolo[1,2-a]pyrazine core are versatile handles for the construction of new, fused heterocyclic rings. Research has explicitly demonstrated the potential of elaborating ester functionalities into more complex systems. thieme-connect.com A notable example is the conversion of a pyrrolo[1,2-a]pyrazine ester into a benzoxazole (B165842) derivative, showcasing a pathway for significant molecular diversification. thieme-connect.com
Another powerful strategy involves 1,3-dipolar cycloaddition reactions. In the synthesis of new pyrrolo[1,2-b]pyridazines, mesoionic oxazolo-pyridazinones (generated in situ from the corresponding acids) react as 1,3-dipoles with alkyne esters. mdpi.com This cycloaddition leads to a tricyclic intermediate which then eliminates carbon dioxide to form the final pyrrolo-fused product, demonstrating how an ester-derived functional group can be a linchpin in complex ring-forming cascades. mdpi.com
Organometallic reactions provide a key route to functionalize specific positions of the pyrrolo[1,2-a]pyrazine skeleton that are not accessible through classical electrophilic substitution. The metallation of the core, followed by quenching with an electrophile, allows for the precise introduction of a wide range of substituents. It has been reported that the pyrrolo[1,2-a]pyrazine system can be metallated using strong bases like lithium diisopropylamide (LDA). researchgate.net The resulting lithiated intermediate can then react with various electrophiles to introduce new functional groups. This approach offers a complementary strategy to electrophilic substitution for functionalizing the pyrrole portion of the molecule. For this compound, such a reaction could potentially lead to substitution at a position directed by the organolithium intermediate, or undergo a halogen-metal exchange at the bromine site, offering a distinct pathway for derivatization.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 8 Bromo 4 Chloropyrrolo 1,2 a Pyrazine
The Anticipated Role of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry, providing critical information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Hypothetical Proton (¹H) NMR Analysis
A ¹H NMR spectrum of 8-Bromo-4-chloropyrrolo[1,2-a]pyrazine would be expected to reveal the number of distinct proton environments, their electronic surroundings (chemical shift), and the proximity of neighboring protons (coupling patterns). The pyrrolo[1,2-a]pyrazine (B1600676) core has several protons whose exact chemical shifts would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The coupling constants (J-values) between adjacent protons would be instrumental in determining their relative positions on the heterocyclic ring system.
Expected Insights from Carbon (¹³C) NMR
A ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization state (sp² or sp³) and the nature of the atoms attached to them. The carbons bonded to the electronegative halogen atoms (bromine and chlorine) and the nitrogen atoms of the pyrrolopyrazine core would be expected to appear at characteristic downfield positions.
Mass Spectrometry (MS) in Structural Verification
Mass spectrometry is another vital tool for molecular characterization, providing information about the mass and fragmentation pattern of a compound.
The Precision of High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the this compound molecule with a high degree of accuracy. This precise mass measurement would allow for the calculation of its elemental composition, providing strong evidence for the molecular formula C₇H₃BrClN₂. The characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) would also be a key feature in the mass spectrum, aiding in the confirmation of the presence of these halogens.
Potential Applications of Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) could be utilized to analyze the volatility of this compound or its derivatives. This technique is also highly effective for monitoring the progress of the chemical reactions used to synthesize the compound, allowing chemists to identify intermediates and byproducts. The mass spectrometer in a GC-MS system would provide fragmentation patterns for the separated components, offering further structural clues.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the analysis of complex mixtures, offering both separation of components and their subsequent mass identification. In the context of the synthesis of this compound, LC-MS is indispensable for monitoring reaction progress, identifying the formation of the desired product, and detecting any impurities or side-products.
While direct LC-MS data for this compound is not extensively available in public literature, the analysis of related pyrrolopyrazine derivatives provides a strong framework for what to expect. For instance, studies on various pyrazines in complex matrices have been successfully conducted using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). nih.gov This technique allows for the sensitive quantification of pyrazine (B50134) derivatives, which is crucial for pharmacological and metabolic studies. nih.gov
In a typical LC-MS analysis of this compound, a reversed-phase C18 column would likely be employed, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve peak shape and ionization efficiency. The mass spectrometer, likely an electrospray ionization (ESI) source, would be operated in positive ion mode. The expected protonated molecule [M+H]⁺ for this compound (C₇H₄BrClN₂) would exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. The table below illustrates the theoretical isotopic distribution for the [M+H]⁺ ion.
| Isotope | m/z (Da) | Relative Abundance (%) |
|---|---|---|
| 12C₇¹H₅79Br35Cl¹⁴N₂ | 230.9431 | 100.00 |
| 12C₇¹H₅81Br35Cl¹⁴N₂ | 232.9410 | 97.98 |
| 12C₇¹H₅79Br37Cl¹⁴N₂ | 232.9402 | 32.53 |
| 12C₇¹H₅81Br37Cl¹⁴N₂ | 234.9381 | 31.87 |
This table presents a simplified theoretical isotopic pattern for the protonated molecule [M+H]⁺ of this compound. The presence of both bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) isotopes results in a complex and highly characteristic cluster of peaks in the mass spectrum, facilitating its identification.
Furthermore, LC-MS/MS experiments would provide valuable structural information through fragmentation analysis. Collision-induced dissociation (CID) of the parent ion would likely lead to the loss of a bromine radical, a chlorine radical, or other characteristic neutral losses, aiding in the confirmation of the compound's structure.
Infrared (IR) Spectroscopy for Functional Group Identification
The aromatic C-H stretching vibrations of the pyrrolopyrazine ring system are anticipated to appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings will likely produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The presence of the C-Cl and C-Br bonds will also give rise to characteristic absorptions in the fingerprint region of the spectrum, typically below 800 cm⁻¹. Specifically, the C-Cl stretch is often observed in the 800-600 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, generally between 600 and 500 cm⁻¹.
The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound, based on data from similar heterocyclic systems.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3100 - 3000 | Stretching |
| C=C / C=N (Aromatic) | 1600 - 1450 | Stretching |
| C-Cl | 800 - 600 | Stretching |
| C-Br | 600 - 500 | Stretching |
X-ray Crystallography for Solid-State Structure Determination
The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for a complete structural elucidation.
While a crystal structure for this compound has not been reported in the Cambridge Structural Database, the crystallographic analysis of related halogenated heterocyclic compounds provides valuable insights into the expected solid-state conformation. For instance, the crystal structures of various bromo- and chloro-substituted quinolines and pyridines have been determined, revealing details about their molecular geometry and packing in the solid state. semanticscholar.orgmdpi.com
For this compound, it is anticipated that the pyrrolo[1,2-a]pyrazine core will be essentially planar. The bromine and chlorine substituents will lie in the plane of the aromatic system. The crystal packing is likely to be influenced by a combination of van der Waals forces and potential weak intermolecular interactions, such as halogen bonding (C-Br···N or C-Cl···N) or π-π stacking between the aromatic rings of adjacent molecules. The table below presents hypothetical, yet plausible, crystallographic parameters for this compound based on known structures of similar heterocyclic compounds.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pnma |
| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 6-10 Å, c ≈ 12-18 Å, β ≈ 90-105° |
| Molecules per Unit Cell (Z) | 4 |
This table presents a hypothetical set of crystallographic parameters for this compound. The actual values can only be determined through experimental X-ray diffraction analysis of a suitable single crystal.
Computational Chemistry and Theoretical Investigations of 8 Bromo 4 Chloropyrrolo 1,2 a Pyrazine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine optimized geometries, vibrational frequencies, and a host of electronic properties by calculating the electron density of a system.
The first step in a typical computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. For 8-Bromo-4-chloropyrrolo[1,2-A]pyrazine, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface.
The pyrrolo[1,2-a]pyrazine (B1600676) fused ring system is nearly planar, but substituents can cause minor deviations. nih.gov DFT calculations, often using a basis set like 6-311G(d,p), can precisely predict these structural parameters. In related fused heterocyclic systems, such as pyrazolo[5,1-c] researchgate.netamazonaws.comnih.govtriazines, X-ray diffraction studies have confirmed that the fused rings are largely planar, with slight puckering depending on the substitution pattern. nih.gov For this compound, theoretical calculations would confirm the planarity and predict the precise bond lengths and the orientation of the bromo and chloro substituents.
Table 1: Predicted Structural Parameters for a Representative Pyrrolo[1,2-a]pyrazine Core (Note: This table is illustrative, based on typical values for this heterocyclic system, as specific experimental data for this compound is not available in the cited literature.)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N1-C2 | 1.38 |
| C2-C3 | 1.39 |
| C3-N4 | 1.33 |
| N4-C4a | 1.37 |
| C4a-C8a | 1.41 |
| C8a-N1 | 1.39 |
| **Bond Angles (°) ** | |
| C8a-N1-C2 | 108.5 |
| N1-C2-C3 | 109.0 |
| C2-C3-N4 | 107.5 |
| Dihedral Angles (°) | |
| C8a-N1-C2-C3 | ~0.0 |
Conformer analysis is typically performed for molecules with significant rotational freedom. Given the rigid fused-ring structure of this compound, distinct conformational isomers are not expected.
Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can map the distribution of these orbitals across the molecule. For pyrrolo[1,2-a]pyrazine derivatives, the HOMO and LUMO are typically distributed across the aromatic ring system. researchgate.net The presence of an electron-withdrawing chlorine atom and a bromine atom would be expected to lower the energy of both the HOMO and LUMO and influence their distribution, thereby modulating the molecule's reactivity profile.
Table 2: Representative FMO Data for Heterocyclic Systems (Note: This table provides example values to illustrate the concept, as specific data for this compound is not available in the cited literature.)
| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Pyrrolopyrazine Analog | -6.5 | -1.8 | 4.7 |
| Substituted Pyrazine (B50134) | -7.2 | -2.1 | 5.1 |
These calculations help in predicting sites for electrophilic or nucleophilic attack. The regions of the molecule with high HOMO density are susceptible to electrophilic attack, whereas regions with high LUMO density are prone to nucleophilic attack. researchgate.net
Molecular Docking Studies for In Silico Screening of Potential Binding Sites
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. amazonaws.com It is widely used in drug discovery to screen libraries of compounds against a specific protein target, predicting binding affinity and interaction modes in silico. researchgate.netamazonaws.com
For a compound like this compound, docking studies would involve placing the molecule into the active site of a biologically relevant protein. The process calculates the binding energy, with more negative values indicating a stronger, more favorable interaction. researchgate.net Studies on various pyrazine and pyrrolo[1,2-a]pyrazine derivatives have shown their potential to bind to various enzymes, including those relevant to cancer and bacterial infections. researchgate.netnih.gov
The docking analysis reveals key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand (the small molecule) and the protein's amino acid residues. For instance, in a study of pyrazine-linked heterocycles, a derivative showed a high binding affinity to a bacterial target (PDB: 4DUH) through hydrogen-donor and π-hydrogen bonds. nih.gov The bromine and chlorine atoms on the pyrrolo[1,2-a]pyrazine scaffold can participate in halogen bonding, which is an increasingly recognized interaction in drug design.
Table 3: Illustrative Molecular Docking Results for Pyrrolopyrazine and Pyrazine Derivatives
| Compound Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interactions Noted | Source |
| Pyrazine-pyridone derivative | Bacterial Enzyme (4DUH) | -7.45 | Hydrogen bonding, π-hydrogen bond | nih.gov |
| Pyrrolo[1,2-a]pyrazine-1,4-dione | Fungal SDR protein | -6.59 | Hydrophobic interactions | researchgate.net |
| Pyrazine Carboxamide | Human Alkaline Phosphatase (1EW2) | Potent Inhibition | Not specified | mdpi.com |
These in silico screenings can efficiently prioritize compounds for further experimental testing, saving significant time and resources. researchgate.net
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire energy landscape of a chemical transformation. This involves identifying transition states, intermediates, and calculating their relative energies to determine the most probable reaction pathway.
For instance, in the synthesis or functionalization of the pyrrolo[1,2-a]pyrazine core, theoretical calculations can help rationalize the observed regioselectivity. A study on the bromination of the related pyrrolo[1,2-a]quinoxaline (B1220188) system used control experiments and computational hypotheses to distinguish between a radical process and an electrophilic aromatic substitution pathway. nih.gov By calculating the stability of potential intermediates formed during the attack of a brominating agent at different positions on the ring, one can predict the most likely site of substitution.
The energy profile of a proposed reaction, such as the one shown schematically below, can be calculated. This profile plots the energy of the system as it progresses from reactants to products, highlighting the activation energy (the energy barrier that must be overcome) for each step. A lower activation energy indicates a faster and more favorable reaction. Such studies can explain why a reaction yields a specific isomer and can be used to optimize reaction conditions like temperature and catalyst choice. nih.gov
Computational Analysis of Aromaticity and Electronic Properties within the Pyrrolo[1,2-A]pyrazine System
Aromaticity is a fundamental concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. The pyrrolo[1,2-a]pyrazine system is a bicyclic aromatic heterocycle. Its aromatic character can be quantified using several computational methods.
One common method is the Nucleus-Independent Chemical Shift (NICS) , which calculates the magnetic shielding at the center of a ring. mdpi.com A negative NICS value is a hallmark of aromaticity, indicating a diamagnetic ring current. Another approach is the Harmonic Oscillator Model of Aromaticity (HOMA) , which evaluates the geometric consequences of aromaticity by analyzing the variation in bond lengths within the ring; a HOMA value close to 1 indicates high aromaticity. mdpi.com
Applications in Advanced Materials and Specialized Chemical Design
Utilization as a Building Block for Complex Molecular Architectures
The pyrrolo[1,2-a]pyrazine (B1600676) framework is a valuable building block for the construction of more complex molecular structures. The strategic placement of halogen atoms, such as in 8-Bromo-4-chloropyrrolo[1,2-a]pyrazine, offers reactive handles for synthetic chemists to elaborate the core structure and build intricate molecular architectures. This versatility allows for the generation of large chemical libraries with diverse substitution patterns. nih.gov
The pyrrolo[1,2-a]pyrazine skeleton is a foundational element for the synthesis of a wide array of other heterocyclic systems. The reactivity of the fused ring system, enhanced by halogen substituents, allows for its use in various synthetic transformations. For instance, the pyrazine (B50134) ring, a component of the pyrrolo[1,2-a]pyrazine system, is known to be a good ligand for transition metals like Platinum(II), enabling the formation of both monodentate and bidentate bridging complexes. scispace.com This property can be exploited to create coordination complexes and organometallic frameworks.
Furthermore, the general class of nitrogen-containing heterocycles, including pyrrolopyrazines, are crucial in organic synthesis due to their inherent reactivity and presence in numerous natural and synthetic molecules. researchgate.net Synthetic strategies such as cyclization, ring annulation, and cycloaddition are commonly employed to build upon or modify the pyrrolo[1,2-a]pyrazine core. nih.gov The bromo and chloro groups in this compound would be particularly amenable to reactions like Suzuki or Stille cross-coupling, allowing for the introduction of aryl, alkyl, or other functional groups to create novel, highly substituted heterocyclic compounds. While direct examples for this compound are not detailed, the synthesis of related structures like (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide highlights the potential for creating complex derivatives from halogenated precursors. nih.gov
| Reaction Type | Potential Application with Halogenated Pyrrolopyrazines | Example from Related Compounds |
| Suzuki Coupling | Introduction of aryl or heteroaryl groups at the bromo or chloro positions. | Synthesis of bi-aryl heterocyclic systems. |
| Stille Coupling | Formation of carbon-carbon bonds with organotin reagents. | Creation of complex natural product analogues. |
| Buchwald-Hartwig Amination | Introduction of nitrogen-based functional groups. | Synthesis of compounds with potential biological activity. |
| Heck Reaction | Formation of carbon-carbon bonds with alkenes. | Elaboration with vinyl groups for further functionalization. |
The pyrrolo[1,2-a]pyrazine scaffold is a promising candidate for the development of advanced materials. The fused aromatic system provides a rigid structure with specific electronic properties that can be tuned through substitution. The introduction of different functional groups onto the pyrrolo[1,2-a]pyrazine core can influence properties such as conductivity, photoluminescence, and thermal stability. The pyrazine component itself is a known building block for creating molecular architectures, including molecular boxes and other complex assemblies through coordination with metal ions. scispace.com This suggests that derivatives of this compound could be used to construct novel supramolecular structures and materials with tailored properties.
Design of Organic Fluorophores and Optoelectronic Materials
Heterocyclic compounds based on fused ring systems are often investigated for their photophysical properties. The pyrrolo[1,2-a]pyrazine core, with its extended π-system, has the potential to form the basis of organic fluorophores. The emission properties can be finely tuned by attaching electron-donating or electron-withdrawing groups to the heterocyclic core. The halogen atoms on this compound serve as ideal points for such modifications. For instance, substitution at these positions could alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the emission wavelength and quantum yield.
While direct studies on the optoelectronic properties of this compound are not available, research on related heterocyclic systems provides a strong rationale for its potential in this area. For example, the synthesis of chromone-related pyrazole (B372694) compounds has been explored for creating new biological pharmacophores with interesting photophysical properties. nih.gov The development of such materials is crucial for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
| Property | Potential Influence of Substituents on Pyrrolopyrazine Core |
| Emission Wavelength | Tunable from blue to red by varying electron-donating/withdrawing nature of substituents. |
| Quantum Yield | Can be enhanced or quenched depending on the nature and position of substituents. |
| Stokes Shift | Can be engineered by controlling the geometry and electronic properties of the excited state. |
| Two-Photon Absorption | Can be enhanced for applications in bio-imaging and photodynamic therapy. |
Exploration in Agrochemical Research (Academic Synthesis of Agrochemical Intermediates)
Nitrogen-containing heterocyclic compounds are a cornerstone of modern agrochemical research, with many commercial pesticides and herbicides featuring such scaffolds. The pyrrolo[1,2-a]pyrazine structure is a bio-isostere of naturally occurring purines, which can impart biological activity. researchgate.net The synthesis of derivatives of this scaffold is therefore of interest for the discovery of new agrochemicals.
The compound this compound can be considered a key intermediate in the academic exploration of new agrochemical candidates. The halogen atoms provide sites for diversification, allowing for the synthesis of a library of compounds to be screened for herbicidal, fungicidal, or insecticidal activity. The development of efficient synthetic routes to such intermediates is a critical aspect of this research.
Future Perspectives and Emerging Research Avenues for 8 Bromo 4 Chloropyrrolo 1,2 a Pyrazine
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic chemistry continually seeks methods that are not only efficient but also environmentally benign. For complex heterocyclic systems like 8-Bromo-4-chloropyrrolo[1,2-a]pyrazine, future research will likely prioritize the development of novel and sustainable synthetic pathways to move beyond traditional multi-step procedures.
Emerging strategies focus on:
One-Pot, Multi-component Reactions: These reactions, which allow for the formation of multiple chemical bonds in a single operation without isolating intermediates, are highly desirable. A domino process involving the in-situ generation of an α-iminoketone has been successfully used to create polysubstituted pyrrolo[1,2-a]pyrazines. researchgate.net Adapting such methodologies could lead to a more streamlined and atom-economical synthesis of the target compound and its precursors.
Regioselective Halogenation: The precise placement of halogen atoms is crucial for the compound's function and derivatization potential. Recent studies on the related pyrrolo[1,2-a]quinoxaline (B1220188) scaffold have shown that reagents like tetrabutylammonium (B224687) tribromide (TBATB) can achieve highly selective bromination under mild conditions. nih.gov Future work could explore similar mild and selective halogenating agents to install the bromo and chloro groups on the pyrrolopyrazine core, avoiding harsh reagents and improving yields.
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. Applying flow chemistry to the synthesis of the pyrrolopyrazine core could reduce reaction times and improve process control, leading to a more sustainable manufacturing process.
Expansion of Derivatization Chemistry for New Chemical Entities
The true potential of this compound lies in its capacity as a scaffold for diversity-oriented synthesis. The distinct reactivity of the C-Br and C-Cl bonds allows for selective and sequential modifications, enabling the creation of extensive chemical libraries for biological screening. nih.gov
Future derivatization strategies will likely include:
Cross-Coupling Reactions: The bromine atom at the 8-position is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions. These methods allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, systematically probing the structure-activity relationship (SAR). Similar strategies have been successfully employed in the synthesis of pyrazine (B50134) carboxamide derivatives. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position, activated by the pyrazine ring nitrogens, is susceptible to nucleophilic substitution. This allows for the introduction of various nucleophiles, including amines, alcohols, and thiols, to generate a diverse set of derivatives.
C-H Activation: Direct C-H activation and functionalization represent a frontier in organic synthesis. Developing methods to selectively functionalize the remaining C-H bonds on the pyrrolo[1,2-a]pyrazine (B1600676) core would provide novel vectors for modification, opening up previously inaccessible chemical space.
The table below outlines potential derivatization strategies and their intended outcomes.
Table 1: Derivatization Strategies for this compound
| Position | Reaction Type | Potential Reagents | Desired Outcome |
|---|---|---|---|
| C8-Br | Suzuki Coupling | Arylboronic acids, Pd catalyst | Introduction of diverse aryl/heteroaryl groups to probe steric and electronic effects. |
| C8-Br | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Installation of linear, rigid alkynyl groups to explore specific binding pockets. |
| C4-Cl | Nucleophilic Substitution | Amines, Phenols, Thiols | Introduction of hydrogen-bond donors/acceptors and other functional groups. |
| Core C-H | C-H Activation/Arylation | Aryl halides, Pd catalyst | Functionalization of the core structure at novel positions to create unique analogues. |
Advanced Mechanistic Investigations at the Molecular Level
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting the outcomes of new transformations. For this compound, future research will benefit from a combination of experimental and computational studies to elucidate the underlying molecular processes.
Key areas for investigation include:
Elucidating Reaction Pathways: Controlled experiments are crucial for determining whether a reaction proceeds through, for example, a radical or an ionic pathway. In studies on the bromination of related heterocycles, the use of radical scavengers helped to confirm a non-radical mechanism. nih.gov Similar mechanistic studies on the synthesis and derivatization of this compound would enable finer control over reaction conditions and product selectivity.
Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide invaluable insights into transition state energies, reaction barriers, and regioselectivity. These computational models can be used to predict the most favorable sites for electrophilic or nucleophilic attack, guiding the development of new synthetic methods and explaining experimentally observed product distributions.
Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as in-situ NMR or rapid-injection mass spectrometry, could allow for the detection and characterization of transient intermediates in key synthetic steps. This direct observational data provides definitive evidence for proposed reaction mechanisms.
Deeper Understanding of Molecular Interactions with Biological Systems
While the pyrrolo[1,2-a]pyrazine scaffold is known to be biologically active, the specific interactions of this compound and its derivatives at a molecular level are largely unexplored. Future research will focus on identifying specific biological targets and understanding the precise nature of the compound-target interactions.
Emerging avenues for this research include:
In Silico Screening and Molecular Docking: Computational docking studies are a powerful tool for predicting the binding affinity and orientation of a molecule within the active site of a biological target. nih.gov Derivatives of this compound could be screened in silico against libraries of protein structures, such as kinases and bromodomains, which are known targets for related compounds, to identify potential biological partners. nih.govnih.gov For instance, a curcumin (B1669340) analog with a 4-bromo-4'-chloro substitution pattern showed a high docking score against human kinase β (IKK-β). nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic stability of the ligand-protein complex over time. nih.gov These simulations provide a more realistic model of the interactions in a physiological environment and can reveal key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that are critical for binding.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of derivatives created via the methods described in section 8.2, a detailed SAR can be established. nih.gov This involves systematically altering specific parts of the molecule and correlating these changes with observed biological activity. SAR studies are essential for optimizing lead compounds, improving potency, and enhancing selectivity for the desired biological target. researchgate.netnih.gov This approach has been used to identify potent HIV-1 integrase inhibitors from a series of 8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-ones. nih.gov
The table below summarizes the application of computational methods in this research area.
Table 2: Application of Computational Methods in Biological Systems Research
| Method | Application | Objective |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity of derivatives in protein active sites. | Identify high-potential biological targets (e.g., kinases, bromodomains). nih.govnih.gov |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. | Assess the stability of binding and identify key intermolecular interactions. nih.gov |
| Pharmacophore Modeling | Identify essential structural features required for biological activity. | Guide the design of new derivatives with improved potency and selectivity. |
| ADME Prediction | In silico evaluation of absorption, distribution, metabolism, and excretion properties. | Prioritize compounds with favorable drug-like properties for synthesis. mdpi.com |
Q & A
Q. What are the common synthetic routes for 8-Bromo-4-chloropyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer: A modular approach involves acid-catalyzed cyclodehydration and aromatization. For example, reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines under optimized conditions (TFA/DMSO or DBSA/toluene) yield benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids in good-to-excellent yields (65–95%) . Pd-catalyzed direct (hetero)arylation and electrophilic acetylation are also employed to functionalize the pyrrolo[1,2-a]pyrazine core .
Q. How are spectroscopic techniques utilized in characterizing pyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer: Structural confirmation relies on NMR, NMR, and HRMS. For instance, 9,10-Dichloro-6-phenylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8d) was characterized by NMR ( 7.2–8.1 ppm) and HRMS ( [M + H] calcd. 345.0608) . X-ray crystallography (e.g., CCDC 1919367) resolves regioisomerism in unsymmetrical derivatives like 8c .
Q. What solvent systems optimize yields in heterocyclic coupling reactions?
- Methodological Answer: Solvent choice depends on substituent compatibility. TFA/DMSO works for most cases, but DBSA/toluene improves yields for electron-deficient substrates (e.g., 8n, 8p: 70–85% vs. <50% with TFA/DMSO) . For aliphatic amines in Smiles rearrangements, TiCl outperforms TFA .
Advanced Research Questions
Q. How do substituent variations influence the photophysical properties of pyrrolo[1,2-a]pyrazine hybrids?
- Methodological Answer: Substituents dramatically alter emission profiles. Benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazines exhibit deep blue fluorescence ( nm) in aggregated/solid states. Fusion of a naphthalene ring (e.g., 8h) enhances fluorescence intensity by 3-fold due to extended conjugation . Electron-withdrawing groups (e.g., Cl, F) reduce quantum yields but improve photostability .
Q. What strategies address enantioselective synthesis of pyrrolo[1,2-a]pyrazine derivatives?
Q. How can data contradictions in regioselectivity be resolved during cyclization?
Q. What structure-activity relationships (SAR) guide pharmacological applications of pyrrolo[1,2-a]pyrazines?
- Methodological Answer: Spirosuccinimide-fused derivatives (e.g., AS-3201) show potent aldose reductase inhibition (IC = 1.5 × 10 M). The (R)-enantiomer exhibits 10× higher activity than the (S)-form, validated by X-ray crystallography and in vivo diabetic rat models . Pyrazole-conjugated imidazo[1,2-a]pyrazines demonstrate anti-inflammatory effects via TNF-α suppression (IC < 1 µM) .
Q. What methodologies enhance cell permeability for bioimaging applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
